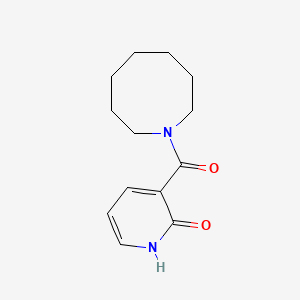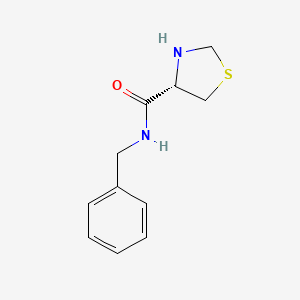![molecular formula C17H13ClN2O4S B7476217 [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate, also known as COTOC, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate works by binding to the active site of enzymes, thereby inhibiting their activity. The exact mechanism of action varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it can increase acetylcholine levels in the brain, leading to improved cognitive function. It can also reduce inflammation and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various biological processes.
However, there are also limitations to using this compound in lab experiments. For example, its effectiveness can vary depending on the specific enzyme being targeted, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for research involving [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate. One area of interest is its potential use as a treatment for Alzheimer's disease and other cognitive disorders. Additionally, researchers are investigating the use of this compound as a cancer treatment, as well as its potential use in treating other inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have a range of biochemical and physiological effects, and has been used in studies investigating the role of enzymes in various biological processes. While there are limitations to using this compound in lab experiments, its potential applications in treating cognitive disorders, cancer, and other inflammatory diseases make it an area of ongoing research.
Métodos De Síntesis
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-chloroacetic acid with 2-amino-5-chlorothiophene to form 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid. This intermediate is then reacted with ethyl 4-oxophthalate to yield this compound.
Aplicaciones Científicas De Investigación
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been used in studies to investigate the role of inflammation in the development of various diseases, as well as the potential use of this compound as a cancer treatment.
Propiedades
IUPAC Name |
[2-(5-chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-2-20-16(22)11-6-4-3-5-10(11)15(19-20)17(23)24-9-12(21)13-7-8-14(18)25-13/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCXQDJLPDVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OCC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)





![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

